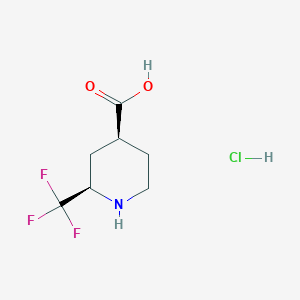
cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the piperidine ring and the trifluoromethyl group using palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications .
Biology: In biological research, the compound is utilized to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions .
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .
Comparison with Similar Compounds
- cis-4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride stands out due to its specific trifluoromethyl group positioning on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1 |
InChI Key |
MSUATQFDGCXRGM-UYXJWNHNSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















